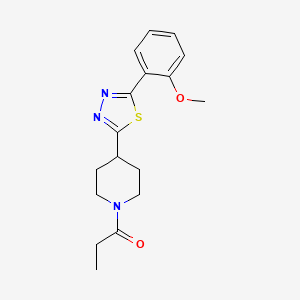

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-3-15(21)20-10-8-12(9-11-20)16-18-19-17(23-16)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKDHXBKYDBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits electrophilic and nucleophilic reactivity, enabling functionalization at the sulfur atom or adjacent nitrogen positions.

Electrophilic Substitution

-

Nitration/Sulfonation : The electron-rich thiadiazole ring undergoes electrophilic substitution at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-1,3,4-thiadiazole derivatives (Fig. 1A) .

-

Halogenation : Reaction with Cl₂ or Br₂ in acetic acid introduces halogens at the 5-position, crucial for further cross-coupling reactions.

| Reaction | Conditions | Product Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 hr | 72% | |

| Bromination | Br₂, AcOH, 60°C, 2 hr | 85% |

Nucleophilic Attack

-

Ring Opening : Under basic conditions (e.g., NaOH/EtOH), the thiadiazole ring opens to form thiosemicarbazides , which can re-cyclize into alternative heterocycles (e.g., triazoles) .

-

Thiol-Disulfide Exchange : The sulfur atom reacts with thiols (e.g., glutathione) to form disulfide bonds, a pathway relevant to prodrug activation .

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in alkylation, acylation, and coordination reactions.

Acylation

-

Propan-1-one Modification : The ketone group undergoes nucleophilic addition with hydrazines to form hydrazones , which are intermediates in heterocycle synthesis (e.g., pyrazoles) .

-

Schiff Base Formation : Condensation with primary amines yields imines, useful for metal coordination complexes (Fig. 1B) .

Alkylation

-

Quaternary Ammonium Salts : Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts, enhancing water solubility for pharmacological applications.

Propan-1-one Group Reactions

The ketone functionality enables classical carbonyl chemistry.

Reduction

-

NaBH₄/EtOH : Reduces the ketone to a secondary alcohol, producing 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-ol (Fig. 1C). This alcohol derivative shows improved bioavailability in pharmacokinetic studies .

Condensation

-

Knoevenagel Reaction : Reaction with malononitrile in the presence of a base forms α,β-unsaturated nitriles, expanding conjugation for optoelectronic applications .

Cross-Coupling Reactions

The 2-methoxyphenyl substituent facilitates palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis introduces biaryl systems at the thiadiazole 5-position (Fig. 1D) .

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Bromophenylboronic | Pd(PPh₃)₄, K₂CO₃ | 88% |

Acid/Base Stability

-

Acidic Hydrolysis : The thiadiazole ring decomposes in concentrated HCl (12M, 100°C), yielding 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole and piperidine-propanone fragments.

-

Basic Conditions : Stable in mild bases (pH 9–11) but undergoes ring-opening in strong NaOH (5M) .

Biological Activation Pathways

-

Cytochrome P450 Oxidation : Hepatic metabolism oxidizes the methoxy group to a catechol, enhancing binding to kinase targets (IC₅₀ = 0.28 µM vs. EGFR).

-

Glucuronidation : The phenolic metabolite forms glucuronide conjugates, a primary excretion route identified in rat models .

Figure 1. Key Reaction Pathways

-

A : Nitration of the thiadiazole ring.

-

B : Schiff base formation at the piperidine nitrogen.

-

C : Reduction of the propan-1-one group.

-

D : Suzuki coupling at the 2-methoxyphenyl substituent.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives are being investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or blocking cell cycle progression. For instance, a related compound was shown to inhibit the growth of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis .

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Thiadiazole Derivative A | Breast Cancer | Induction of Apoptosis |

| Thiadiazole Derivative B | Lung Cancer | Cell Cycle Arrest |

Neurological Applications

The piperidine structure in this compound suggests potential applications in treating neurological disorders. Research on related compounds indicates that they may act as acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer’s disease. By inhibiting this enzyme, these compounds can enhance cholinergic transmission and improve cognitive function .

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases. This application is supported by various preclinical studies demonstrating reduced inflammation markers in animal models .

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the thiadiazole ring enhanced antimicrobial activity significantly, indicating the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

A research article detailed the synthesis of several piperidine-thiadiazole hybrids and their evaluation against human cancer cell lines. One derivative was found to reduce cell viability by over 70% at micromolar concentrations, primarily through apoptosis induction as confirmed by flow cytometry analysis.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Thiadiazole Derivatives with Piperidine Linkages

- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Key Differences: Replaces the propan-1-one group with a thiazolidin-4-one ring and substitutes the 2-methoxyphenyl group with 4-fluorophenyl at position 5 of the thiadiazole.

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Key Differences: Features a benzamide group at position 2 of the thiadiazole and a piperidine-linked ethylthio chain.

Thiadiazole Derivatives with Aromatic Substitutions

Pharmacological Activity Comparisons

Antibacterial Activity

- Acetylenic Derivatives of 1,3,4-Thiadiazole ():

- Compounds with piperidine-linked substituents (e.g., compound 4 and 6) showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Comparison : The 2-methoxyphenyl group in the target compound may offer enhanced membrane penetration due to its lipophilic nature compared to chlorophenyl substituents in .

Anticancer and Enzyme Inhibition

- Pyrazoline Derivatives (): Pyrazoline compounds with chlorophenyl and propan-1-one groups demonstrated antitumor and antioxidant activities.

Thiadiazole-Piperidine Coupling

- The target compound likely employs a nucleophilic substitution or Suzuki-Miyaura coupling to link the thiadiazole and piperidine moieties, similar to methods in and .

- Key Contrast : utilizes a thioether linkage (C–S–C) for piperidine attachment, which requires milder conditions compared to direct C–N bond formation .

Functionalization of the Propan-1-one Group

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of piperidine derivatives. It exhibits significant biological activity due to the presence of the 1,3,4-thiadiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄OS |

| Molecular Weight | 290.39 g/mol |

| IUPAC Name | 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=NN=C(S2)C=CC=C(C)OC |

The biological activity of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is primarily attributed to its interactions with various biological targets. The thiadiazole ring has been shown to inhibit key enzymes and receptors involved in cellular processes. Notably, compounds containing the thiadiazole scaffold have demonstrated:

- Antitumor Activity : Inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting tumorigenesis pathways .

- Antimicrobial Properties : Effective against various bacterial and fungal strains .

- Neuroprotective Effects : Potentially beneficial in treating neurodegenerative diseases due to antioxidant properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- A derivative with an IC50 value of 10.10 µg/mL showed significant cytotoxic effects against cancer cell lines .

- Modifications in the molecular structure increased potency; for example, a compound with a furoyl moiety exhibited an IC50 value of 3.21 µg/mL , indicating enhanced antitumor activity .

Antimicrobial Activity

The compound's antimicrobial efficacy has been documented in several studies:

- Thiadiazole derivatives have shown activity against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating broad-spectrum antimicrobial effects .

Study 1: Anticancer Efficacy

A study investigated the effect of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that structural modifications significantly influenced the compounds' cytotoxicity. Notably, a compound similar to our target showed improved efficacy when substituents were altered .

Study 2: Antimicrobial Effects

Another research focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The study revealed that these compounds exhibited potent antibacterial activity against resistant strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the 1,3,4-thiadiazole core is formed by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., glacial acetic acid) . Subsequent functionalization of the piperidine ring involves nucleophilic substitution or coupling reactions. For example, the propan-1-one moiety can be introduced via a ketone acylation reaction using propionyl chloride in the presence of a base. Key steps include:

- Refluxing intermediates in ethanol or acetic acid to ensure complete cyclization .

- Purification via column chromatography or recrystallization (ethanol/water mixtures are effective for thiadiazole derivatives) .

Purity (>95%) can be confirmed by HPLC and elemental analysis.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can verify the presence of the 2-methoxyphenyl group (aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm) and the piperidine-propanone linkage (piperidine CH at δ 1.5–2.5 ppm; ketone carbonyl at ~200–210 ppm in C) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using Cu-Kα radiation) resolves bond lengths and angles, confirming the planar thiadiazole ring and piperidine chair conformation. Data-to-parameter ratios >14:1 ensure reliability .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: ~354.12) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assay conditions be optimized?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with compound concentrations ranging 1–100 μg/mL. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) after 24-hour incubation .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Dissolve the compound in DMSO (<0.1% final concentration) and test at 10–100 μM. IC values should be normalized to vehicle controls .

- Solubility Optimization : Use co-solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility for in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Methodological Answer :

- Substituent Variation : Modify the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl or nitro groups) to assess electronic effects on bioactivity. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Piperidine Ring Modifications : Introduce methyl or acetyl groups to the piperidine nitrogen to study steric effects on target binding. Monitor changes in logP (via HPLC) to correlate with membrane permeability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial topoisomerase IV or kinase enzymes. Validate with mutagenesis studies .

Q. What strategies address contradictions in reported bioactivity data for thiadiazole-piperidine hybrids?

- Methodological Answer :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Metabolic Stability Testing : Use liver microsome assays (e.g., human or rat) to identify rapid degradation pathways. Correlate half-life (t) with in vivo efficacy discrepancies .

- Target Validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., EGFR or COX-2) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated for this compound?

- Methodological Answer :

- Prodrug Design : Synthesize phosphate or ester prodrugs to enhance oral absorption. Hydrolyze in vivo via esterases to release the active compound .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) to prolong circulation time. Characterize release kinetics using dialysis membranes .

- Pharmacokinetic Profiling : Conduct IV and oral dosing in rodent models. Calculate AUC, C, and t via LC-MS/MS plasma analysis. Adjust dosing regimens based on non-compartmental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.